molecular formula C13H13ClFNO3 B254269 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid

1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B254269
M. Wt: 285.7 g/mol
InChI Key: ZTTOINVWNMXBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClFNO3. It is characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

The synthesis of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13ClFNO3

Molecular Weight

285.7 g/mol

IUPAC Name

1-(2-chloro-6-fluorobenzoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H13ClFNO3/c14-9-2-1-3-10(15)11(9)12(17)16-6-4-8(5-7-16)13(18)19/h1-3,8H,4-7H2,(H,18,19)

InChI Key

ZTTOINVWNMXBLV-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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